L-Alanine-2-13C, with its enriched carbon-13 isotope, is a valuable tool in metabolomics, the study of small molecules within a cell, organism, or tissue. By incorporating L-Alanine-2-13C into a biological system, researchers can trace its metabolic fate and identify its pathway through various biochemical reactions. This allows for the investigation of:
L-Alanine-2-13C can be used in protein Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for determining the structure and dynamics of proteins. The enriched carbon-13 isotope provides a distinct signal in the NMR spectrum, allowing researchers to:
L-Alanine-2-13C can be employed in stable isotope tracer studies to investigate various biological processes, such as:
L-Alanine-2-13C is a stable isotope-labeled form of L-Alanine, an important non-essential amino acid with the chemical formula C3H7NO2. The "2-13C" designation indicates that the carbon atom at the second position of the alanine molecule is replaced by the carbon-13 isotope, which is naturally occurring but less abundant than carbon-12. This isotopic labeling allows for enhanced tracking in metabolic studies and various analytical applications. L-Alanine plays a crucial role in protein synthesis, energy production, and the metabolism of sugars and acids .
These reactions are vital for amino acid metabolism and energy production in living organisms .
L-Alanine-2-13C exhibits biological activities similar to those of L-Alanine. It is involved in:
Research indicates that the isotopic labeling does not significantly alter its biological functions, making it a valuable tool for studying metabolic pathways .
L-Alanine-2-13C can be synthesized through several methods:
These methods ensure high purity and yield of L-Alanine-2-13C for research and industrial applications .
The applications of L-Alanine-2-13C are diverse:
These applications highlight its significance in both academic research and industrial settings .
Interaction studies involving L-Alanine-2-13C focus on its role within metabolic networks. Research has shown that:
Such studies often utilize isotopic labeling to trace the dynamics of these interactions over time, providing insights into cellular metabolism and regulation .
L-Alanine-2-13C shares similarities with several other compounds, particularly other labeled amino acids. Here are some comparisons:
Compound | Structure | Unique Features |
---|---|---|
L-Alanine | C3H7NO2 | Non-labeled form of alanine |
L-Valine | C5H11NO2 | Branched-chain amino acid |
L-Leucine | C6H13NO2 | Essential branched-chain amino acid |
L-Aspartate | C4H7NO4 | Involved in neurotransmitter synthesis |
L-Glycine | C2H5NO2 | Simplest amino acid |
L-Alanine-2-13C is unique due to its specific isotopic labeling at the second carbon position, allowing for precise tracking in metabolic studies compared to its non-labeled counterparts and other amino acids .